2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol
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Overview
Description
ST-1478 is a synthetic organic compound known for its dual activity as a sphingosine-1-phosphate receptor agonist and a histamine H3 receptor antagonist . This unique combination of activities makes it a promising candidate for various therapeutic applications.
Chemical Reactions Analysis
ST-1478 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ST-1478 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of dual receptor activity on chemical reactions and interactions.
Biology: It is used to investigate the biological pathways and mechanisms involving sphingosine-1-phosphate and histamine receptors.
Medicine: It has potential therapeutic applications in treating conditions related to its dual receptor activity, such as inflammation and allergic reactions.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in various industrial processes .
Mechanism of Action
ST-1478 exerts its effects through its dual activity as a sphingosine-1-phosphate receptor agonist and a histamine H3 receptor antagonist. This means that it can activate sphingosine-1-phosphate receptors, leading to various cellular responses, and block histamine H3 receptors, preventing histamine-mediated effects. The molecular targets and pathways involved include the modulation of immune responses, regulation of cell growth and survival, and inhibition of histamine release .
Comparison with Similar Compounds
ST-1478 is unique due to its dual receptor activity, which is not commonly found in other compounds. Similar compounds include other sphingosine-1-phosphate receptor agonists and histamine H3 receptor antagonists, but they typically do not possess both activities simultaneously. This dual activity makes ST-1478 a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C19H32N2O3 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-amino-2-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H32N2O3/c20-19(15-22,16-23)10-9-17-5-7-18(8-6-17)24-14-4-13-21-11-2-1-3-12-21/h5-8,22-23H,1-4,9-16,20H2 |
InChI Key |
IVPIVHPEKMSGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CCC(CO)(CO)N |
Origin of Product |
United States |
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